molecular formula C18H24BrClN2O2 B5302848 C18H24BrClN2O2

C18H24BrClN2O2

Cat. No.: B5302848
M. Wt: 415.8 g/mol
InChI Key: XZCGHYBMRHZELD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H24BrClN2O2 tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate involves multiple steps, starting from the appropriate indole derivativeThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromine or chlorine substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving indole derivatives and their biological activities.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of **tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2.ClH/c1-18(2,3)21-11-14-8-15(19)17(16(9-14)22-4)23-12-13-6-5-7-20-10-13;/h5-10,21H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCGHYBMRHZELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C(=C1)Br)OCC2=CN=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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